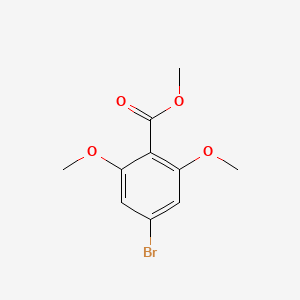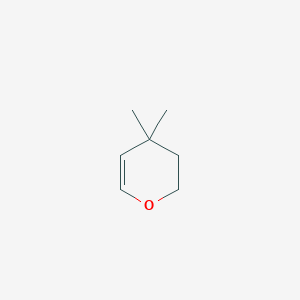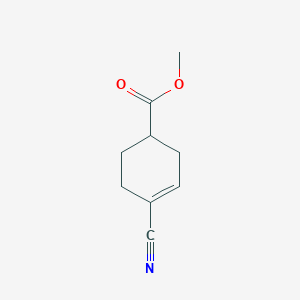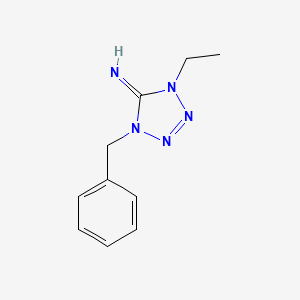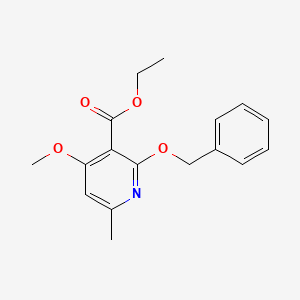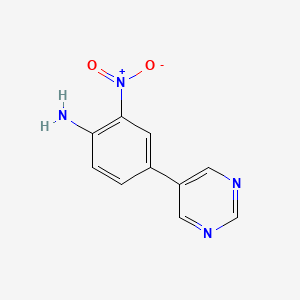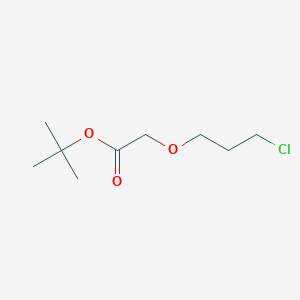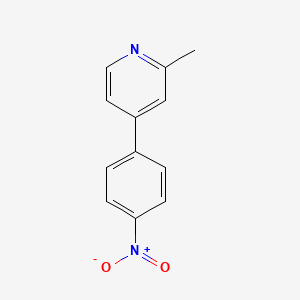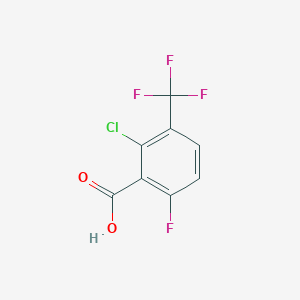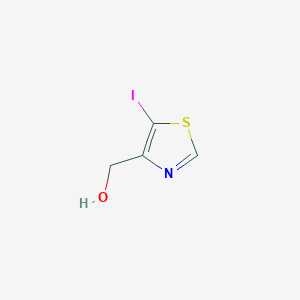
(5-Iodothiazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Iodothiazol-4-yl)methanol: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of an iodine atom at the 5-position and a hydroxymethyl group at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiazol-4-yl)methanol typically involves the iodination of thiazole derivatives followed by the introduction of a hydroxymethyl group. One common method includes:
Iodination: Starting with thiazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Hydroxymethylation: The iodinated thiazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(5-Iodothiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (5-Iodothiazol-4-yl)aldehyde or (5-Iodothiazol-4-yl)carboxylic acid.
Reduction: Thiazole derivatives without the iodine atom.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
(5-Iodothiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (5-Iodothiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
(5-Bromothiazol-4-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(5-Chlorothiazol-4-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(5-Fluorothiazol-4-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(5-Iodothiazol-4-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher atomic weight of iodine can lead to different steric and electronic effects, making this compound particularly interesting for specific applications.
属性
分子式 |
C4H4INOS |
|---|---|
分子量 |
241.05 g/mol |
IUPAC 名称 |
(5-iodo-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C4H4INOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |
InChI 键 |
HHSJEOQPOXJQGD-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(S1)I)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
